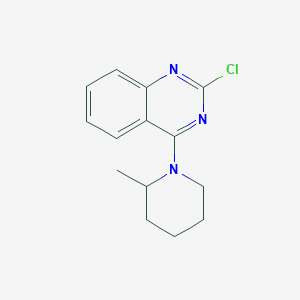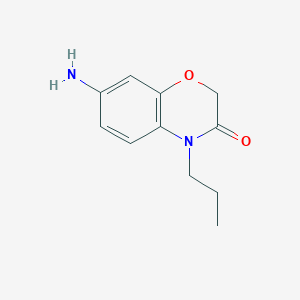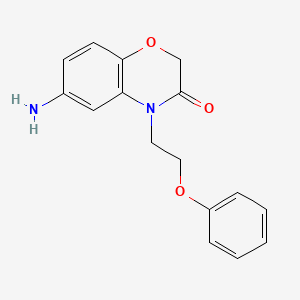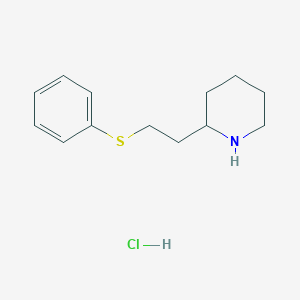![molecular formula C11H13Cl2N3OS B7793947 2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride](/img/structure/B7793947.png)
2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial methods involve:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Automation and Control: The process is automated and monitored using advanced control systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in different derivatives of the compound.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidation may yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction can result in products with fewer oxygen atoms or more hydrogen atoms.
Substitution Products: Substitution reactions produce derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: this compound is utilized in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: By interacting with these targets, the compound can influence various biochemical pathways, leading to its observed effects.
Cellular Effects: The modulation of these pathways can result in changes at the cellular level, affecting processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Another compound with anti-inflammatory effects.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique interactions it has with molecular targets
Properties
IUPAC Name |
2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS.ClH/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13;/h1-2,5H,3-4,6,13H2,(H,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPURBGWYHNZFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)CSCC[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)CSCC[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B7793868.png)
![2-chloro-6,7-dimethoxy-N-[4-(4-methylpiperazin-1-yl)butyl]quinazolin-4-amine](/img/structure/B7793872.png)


![[6-(2-Me-1,3-thiazol-4-yl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7793906.png)



![7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7793926.png)
![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)

![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)
![3-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7793970.png)
![8-[[Bis(prop-2-enyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793977.png)
